molecular formula C15H23NO2 B12169727 1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No.: B12169727
M. Wt: 249.35 g/mol
InChI Key: SLRPVTOJXVFERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 3,5-dimethylphenoxy group and a pyrrolidine moiety. The compound is structurally related to β-blockers and kinase inhibitors but lacks direct pharmacological data in the provided evidence. Its synthesis and characterization are inferred from analogs in and , where similar propan-2-ol derivatives are synthesized via nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

1-(3,5-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C15H23NO2/c1-12-7-13(2)9-15(8-12)18-11-14(17)10-16-5-3-4-6-16/h7-9,14,17H,3-6,10-11H2,1-2H3

InChI Key

SLRPVTOJXVFERZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2CCCC2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the following steps:

    Preparation of 3,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-Dimethylphenoxypropanol: The 3,5-dimethylphenol is reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 3,5-dimethylphenoxypropanol.

    Introduction of Pyrrolidine Group: The final step involves the reaction of 3,5-dimethylphenoxypropanol with pyrrolidine in the presence of a suitable catalyst such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrrolidine groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced alcohols or alkanes.

    Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the propan-2-ol backbone or substituted phenoxy/pyrrolidine groups.

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Findings Source
1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol 3,5-dimethylphenoxy, pyrrolidine ~235.3* Lipophilic; tertiary amine enhances solubility in polar solvents Enamine Ltd.
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol (20) Benzimidazole, 3,5-dimethylphenoxy 402 [M+H] LCMS purity >93%; higher molecular weight due to benzimidazole
(2R,2S)-1-(isopropylamino)-3-(2,4,6-triiodo-3,5-dimethylphenoxy)propan-2-ol Triiodophenoxy, isopropylamino ~635.9* Radiolabeling potential; β-sympatholytic activity
HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) Piperazine, 2,5-dimethylphenoxy ~439.0* Piperazine enhances receptor binding; hydrochloride improves stability
1-(3,5-dimethylphenoxy)propan-2-ol (simplified analog) 3,5-dimethylphenoxy 197.71 Base structure; lacks tertiary amine, reducing solubility

*Calculated based on molecular formulas.

Key Findings from Comparative Analysis

Impact of Heterocyclic Moieties: The benzimidazole-containing analog (compound 20) exhibits a higher molecular weight (402 vs. 235 g/mol) and distinct LCMS retention time (Rt=1.10 min) compared to the target compound. Benzimidazole derivatives are often associated with kinase inhibition or DNA intercalation, suggesting divergent pharmacological pathways . Pyrrolidine in the target compound provides a tertiary amine, enhancing solubility in polar solvents compared to non-amine analogs like 1-(3,5-dimethylphenoxy)propan-2-ol .

Phenoxy Group Modifications: Triiodophenoxy substitution () introduces radiopaque properties, making such compounds suitable for imaging or targeted radiotherapy. 2,5-Dimethylphenoxy (HBK17) vs. 3,5-dimethylphenoxy (target compound): Substitution position affects steric interactions with receptors. Piperazine in HBK17 may enhance affinity for serotonin or adrenergic receptors compared to pyrrolidine .

Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to Enamine Ltd.’s 1-(3,5-dimethylphenoxy)propan-2-ol, with additional pyrrolidine coupling. LCMS data for analogs (e.g., purity >98% in ) suggest robust synthetic protocols for such derivatives .

Research Implications and Limitations

  • Pharmacological Gaps : While structural analogs show β-sympatholytic () or kinase-inhibitory () activities, the target compound’s specific biological targets remain uncharacterized in the provided evidence.
  • Solubility vs. Bioactivity : Pyrrolidine improves solubility but may reduce membrane permeability compared to more lipophilic benzimidazole derivatives.
  • Future Directions : Comparative in vitro assays (e.g., receptor binding, kinase inhibition) are needed to validate hypotheses derived from structural analogs.

Biological Activity

1-(3,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol is a compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realm of neuropharmacology and anticonvulsant properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H23NO2
  • Molecular Weight : 249.35 g/mol
  • IUPAC Name : 1-(3,5-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol
  • CAS Number : Not specified in the sources but can be derived from its chemical structure.

Research indicates that compounds with similar structures often interact with neuronal voltage-sensitive sodium channels, which are critical in the modulation of neuronal excitability and neurotransmission. The presence of a pyrrolidine moiety is associated with anticonvulsant activity, suggesting that this compound may exhibit similar properties.

Anticonvulsant Properties

A study on related pyrrolidine derivatives highlighted their anticonvulsant effects. For example, compounds were evaluated using various seizure models (e.g., maximal electroshock and pentylenetetrazole models). The results showed that certain derivatives displayed a broad spectrum of activity against seizures, suggesting that this compound could potentially have similar efficacy .

Study Overview

A focused library of new amides derived from pyrrolidine structures was synthesized to evaluate their biological activities. Among these compounds, several showed promising anticonvulsant properties in preclinical models. The study emphasized the importance of structural features in determining biological activity.

CompoundED50 (mg/kg) - MESED50 (mg/kg) - scPTZMechanism of Action
3q31.6475.41Sodium channel interaction
3r45.0080.00Unknown

This table illustrates the comparative effectiveness of various compounds derived from similar structural frameworks as this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.